molecular formula C11H23NO B14214125 1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol CAS No. 547740-12-5

1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol

Katalognummer: B14214125
CAS-Nummer: 547740-12-5
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: UUGPGARFYQVEFL-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol is a chemical compound with a complex structure that includes a cyclopentane ring, a methylamino group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as methylamine and cyclopentanone, with reaction conditions carefully controlled to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve high efficiency and consistency in production.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a wide range of functionalized cyclopentane compounds .

Wissenschaftliche Forschungsanwendungen

1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

547740-12-5

Molekularformel

C11H23NO

Molekulargewicht

185.31 g/mol

IUPAC-Name

1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(2)8-10(12-3)11(13)6-4-5-7-11/h9-10,12-13H,4-8H2,1-3H3/t10-/m0/s1

InChI-Schlüssel

UUGPGARFYQVEFL-JTQLQIEISA-N

Isomerische SMILES

CC(C)C[C@@H](C1(CCCC1)O)NC

Kanonische SMILES

CC(C)CC(C1(CCCC1)O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.